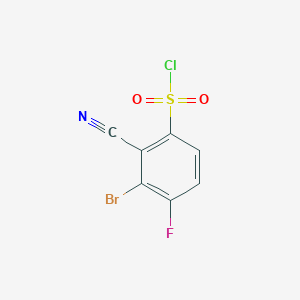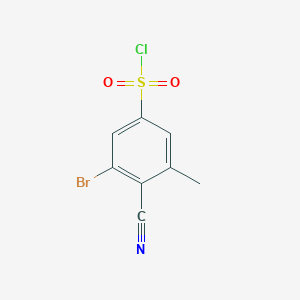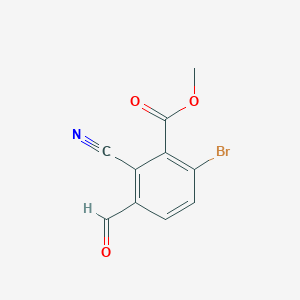![molecular formula C14H12N4O3 B1415698 3-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)propanoic acid CAS No. 1105196-64-2](/img/structure/B1415698.png)
3-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)propanoic acid
Übersicht
Beschreibung
The compound “3-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)propanoic acid” is a type of pyrazolo[3,4-d]pyrimidine derivative . Pyrazolines and their derivatives have been the focus of much interest due to their confirmed biological and pharmacological activities .
Synthesis Analysis
Pyrazolo[3,4-d]pyrimidine derivatives can be synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides . The use of ultrasonic irradiation method can effectively shorten reaction time and increase yield compared to the conventional method .Molecular Structure Analysis
The molecular formula of this compound is C13H10N4O3 . More detailed structural information would require further spectroscopic analysis such as NMR or X-ray crystallography.Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, it can participate in condensation reactions, and as precursors of nitrilimines, which can undergo cycloaddition with dipolarophiles .Physical And Chemical Properties Analysis
The average mass of the compound is 443.379 Da . Further physical and chemical properties such as solubility, melting point, boiling point, etc., would require experimental determination.Wissenschaftliche Forschungsanwendungen
Antimicrobial Agent
This compound has been identified as a potential antimicrobial agent. Its structure allows for the incorporation of active moieties that can interact with various bacterial and fungal pathogens. The broad-spectrum antimicrobial activity is evident from the varied zone of inhibition observed in laboratory tests, indicating its effectiveness against a range of microbial strains .
Anticancer Activity
The pyrazolopyrimidine scaffold of the compound is known to exhibit anticancer properties. Research has shown that derivatives of this compound can target cancerous cells effectively, particularly Caco-2 cancerous cell lines, at low concentrations, suggesting a promising avenue for the development of novel anticancer drugs .
Enzyme Inhibition for Cancer Therapy
Phenylpyrazolo[3,4-d]pyrimidine-based analogs have been synthesized and evaluated for their inhibitory effects on essential cancer targets such as EGFR WT, EGFR T790M, VGFR2, and Top-II. These compounds have shown potent activity with variable degrees of target selectivity, making them valuable for multitarget enzyme inhibition in cancer therapy .
Antiviral Research
Compounds containing the pyrazolopyrimidine scaffold have demonstrated antiviral activity against viruses like the Newcastle disease virus. This suggests that further modification of these compounds could lead to the development of new antiviral therapeutics .
Proteomics Research
The compound is used in proteomics research due to its ability to interact with proteins. It can be utilized to study protein-protein interactions, enzyme kinetics, and other aspects of proteomic analysis .
Synthesis of Fused Pyrazolo[3,4-d]pyrimidinone Derivatives
The compound serves as a starting material for the synthesis of various fused pyrazolo[3,4-d]pyrimidinone derivatives. These derivatives are valuable in medicinal chemistry for the development of new therapeutic agents with higher specificity and lower toxicity .
In-vitro Cytotoxicity Studies
Novel pyrimidine derivatives synthesized from this compound have been screened for in-vitro cytotoxic efficacy against normal and cancerous cell lines. The data confirms the efficiency of selected novel pyrimidine derivatives to target cancerous cells at lower concentrations compared to normal cells .
Development of Antiparasitic and Antifungal Agents
The structural framework of the compound is conducive to the development of agents with antiparasitic and antifungal activities. Its derivatives have been explored for their potential use in treating parasitic infections and fungal diseases .
Eigenschaften
IUPAC Name |
3-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3/c19-12(20)6-7-17-9-15-13-11(14(17)21)8-16-18(13)10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSRUVJURZOSPBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



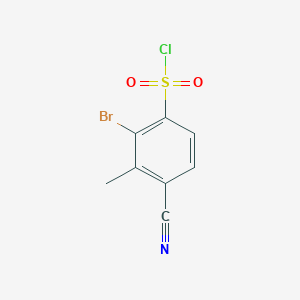
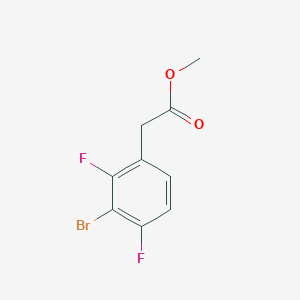
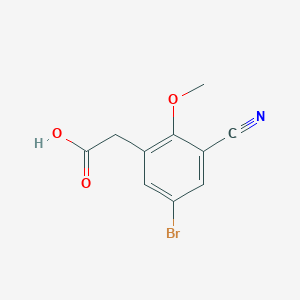
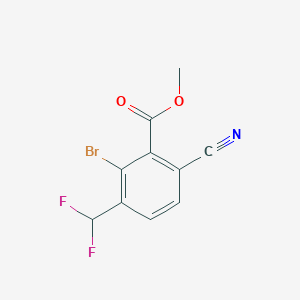
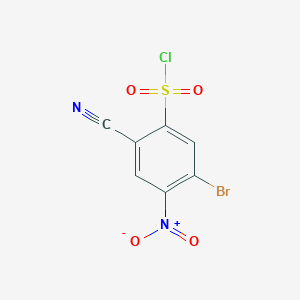
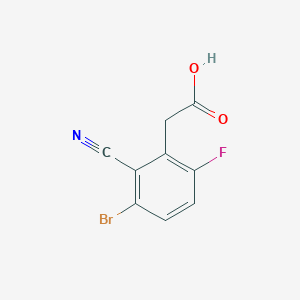
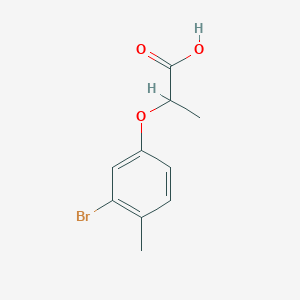
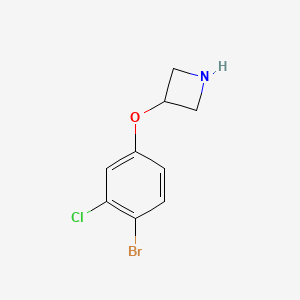
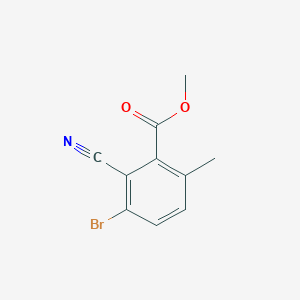
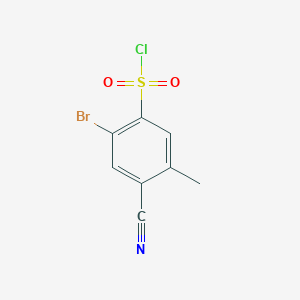
![2-Chloro-4-[(3,3-difluoropyrrolidin-1-yl)methyl]pyridine](/img/structure/B1415630.png)
